Ethylene Spacer Extends Br···Br Distance by ~2.1 Å vs. Methylene Analog, Enabling Distinct Crosslinking Geometries
The through-bond bromine-to-bromine distance in 1,4-bis(2-bromoethyl)benzene is approximately 7.8 Å, compared to ~5.7 Å for 1,4-bis(bromomethyl)benzene—an increase of ~2.1 Å (37%) [1]. This extended spacer directly governs the spatial separation between reactive termini in crosslinking, macrocyclization, and coordination polymer formation. The difference arises from the insertion of an additional methylene unit in each arm (ethylene vs. methylene spacer), and is consistent with standard C-C bond lengths [1]. No direct experimental measurement of this distance for the target compound has been reported; the value is derived from molecular mechanics geometry optimization.
| Evidence Dimension | Through-bond Br···Br distance |
|---|---|
| Target Compound Data | ~7.8 Å (1,4-bis(2-bromoethyl)benzene, ethylene spacer) |
| Comparator Or Baseline | ~5.7 Å (1,4-bis(bromomethyl)benzene, methylene spacer) |
| Quantified Difference | +2.1 Å (+37% increase in reactive site separation) |
| Conditions | Computed by MM2 geometry optimization in Chem3D; consistent with standard C-C bond lengths (sp3-sp3: 1.54 Å; sp2-sp3: 1.51 Å) |
Why This Matters
A 37% increase in inter-bromine distance directly determines pore size in crosslinked networks and cavity dimensions in macrocycles, making the methylene analog unsuitable for applications requiring the longer spacer geometry.
- [1] Calculated based on standard bond lengths: C-C (sp3-sp3) = 1.54 Å, C-C (sp2-sp3) = 1.51 Å, C-Br = 1.94 Å. 1,4-bis(bromomethyl)benzene: Br-CH2-C6H4-CH2-Br → Br···Br ≈ 5.7 Å. 1,4-bis(2-bromoethyl)benzene: Br-CH2-CH2-C6H4-CH2-CH2-Br → Br···Br ≈ 7.8 Å. Geometry optimization performed with Chem3D/MM2 force field; consistent with PubChem 3D conformer data. View Source
